Methyl 4-(benzyloxy)-3-chlorobenzoate Methyl 4-(benzyloxy)-3-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 536974-86-4
VCID: VC8379345
InChI: InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol

Methyl 4-(benzyloxy)-3-chlorobenzoate

CAS No.: 536974-86-4

Cat. No.: VC8379345

Molecular Formula: C15H13ClO3

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(benzyloxy)-3-chlorobenzoate - 536974-86-4

Specification

CAS No. 536974-86-4
Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
IUPAC Name methyl 3-chloro-4-phenylmethoxybenzoate
Standard InChI InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Standard InChI Key UAIHIALOAKCGMZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Canonical SMILES COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Features

Methyl 4-(benzyloxy)-3-chlorobenzoate consists of a benzoic acid core substituted with a methoxy ester group at the 1-position, a chlorine atom at the 3-position, and a benzyloxy group at the 4-position (Figure 1). The benzyloxy group enhances lipophilicity, facilitating membrane permeability in biological systems, while the chlorine atom introduces electronegativity, influencing reactivity in substitution reactions .

Figure 1: Molecular structure of Methyl 4-(benzyloxy)-3-chlorobenzoate.

Bond Angles and Conformation

The chlorine atom at the 3-position creates a steric hindrance, favoring a planar configuration of the aromatic ring. X-ray crystallography of analogous compounds (e.g., methyl 3-chloro-4-methoxybenzoate) reveals a C–Cl bond length of approximately 1.74 Å and a C–O bond length of 1.36 Å for the benzyloxy group .

Tautomerism and Resonance Effects

The ester group at the 1-position participates in resonance with the aromatic ring, stabilizing the molecule and directing electrophilic substitution to the 5-position. The chlorine atom exerts an electron-withdrawing inductive effect, further polarizing the ring .

Synthesis and Optimization

Synthetic Routes

The synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate typically involves a multi-step procedure:

Step 1: Protection of the Hydroxyl Group

Methyl 3-chloro-4-hydroxybenzoate is reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) via Williamson ether synthesis to install the benzyloxy group. Anhydrous dimethylformamide (DMF) is used as the solvent under reflux (80°C, 12–24 hours) .

Reaction Equation:

3-Chloro-4-hydroxybenzoate+Benzyl bromideK2CO3,DMFMethyl 4-(benzyloxy)-3-chlorobenzoate+HBr\text{3-Chloro-4-hydroxybenzoate} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Methyl 4-(benzyloxy)-3-chlorobenzoate} + \text{HBr}

Step 2: Esterification

The intermediate is esterified using methanol and a catalytic amount of sulfuric acid to yield the final product. Purification is achieved via column chromatography (hexane/ethyl acetate, 4:1) .

Optimization Strategies

  • Stoichiometry: A 1.2:1 molar ratio of benzyl bromide to the hydroxybenzoate precursor maximizes yield (∼78%).

  • Moisture Control: Molecular sieves (4Å) are added to prevent hydrolysis of the benzyloxy group.

  • Catalyst Screening: Cs₂CO₃ increases reaction efficiency compared to K₂CO₃ due to superior solubility in DMF .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 3.89 (s, 3H, OCH₃),

    • δ 5.12 (s, 2H, OCH₂Ph),

    • δ 7.32–7.45 (m, 5H, aromatic protons of benzyl group),

    • δ 7.82 (d, 1H, H-5),

    • δ 8.01 (d, 1H, H-6) .

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ 52.8 (OCH₃),

    • δ 71.5 (OCH₂Ph),

    • δ 122.1–134.6 (aromatic carbons),

    • δ 166.2 (C=O) .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1745 cm⁻¹ (C=O stretch of ester),

  • 1260 cm⁻¹ (C–O–C asymmetric stretch),

  • 750 cm⁻¹ (C–Cl stretch) .

Applications in Pharmaceutical Chemistry

Antimicrobial Activity

Analogous chlorinated benzoates exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting cell membrane integrity .

In Vitro Cytotoxicity

Preliminary MTT assays on HeLa cells show an IC₅₀ of 42 µM, comparable to 5-fluorouracil (IC₅₀ = 38 µM) .

Comparative Analysis with Structural Analogs

CompoundSubstituentsLogPBiological Activity
Methyl 4-(benzyloxy)-3-chlorobenzoate3-Cl, 4-OCH₂Ph3.2Anticancer, Antimicrobial
Methyl 3-bromo-4-methoxybenzoate3-Br, 4-OCH₃2.8Enzyme inhibition
Methyl 4-hydroxy-3-nitrobenzoate3-NO₂, 4-OH1.5Antioxidant

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyloxy group to include electron-donating substituents (e.g., -OCH₃) may enhance bioactivity.

  • In Vivo Trials: Evaluate pharmacokinetics in murine models to assess bioavailability and toxicity.

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